molecular formula C9H6FNO2 B2571759 7-Fluoro-1-methylindoline-2,3-dione CAS No. 875003-43-3

7-Fluoro-1-methylindoline-2,3-dione

Cat. No.: B2571759
CAS No.: 875003-43-3
M. Wt: 179.15
InChI Key: XWTUHLYJQKEZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-1-methylindoline-2,3-dione is an organic compound with the molecular formula C9H6FNO2. It is a derivative of indoline, characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 1st position. This compound is known for its solid-state at room temperature and its stability under anhydrous conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-methylindoline-2,3-dione typically involves the introduction of the fluorine atom and the methyl group into the indoline framework. One common method is the fluorination of 1-methylindoline-2,3-dione using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1-methylindoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoline derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

7-Fluoro-1-methylindoline-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-1-methylindoline-2,3-dione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can inhibit enzyme activity or modulate receptor functions, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Uniqueness: 7-Fluoro-1-methylindoline-2,3-dione is unique due to the combined presence of both the fluorine atom and the methyl group, which enhances its chemical stability and reactivity. This dual substitution pattern makes it particularly useful in the synthesis of complex organic molecules and in various scientific research applications .

Properties

IUPAC Name

7-fluoro-1-methylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c1-11-7-5(8(12)9(11)13)3-2-4-6(7)10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTUHLYJQKEZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2F)C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

7-Fluoro-1H-indole-2,3-dione (5, prepared according to the method of Gassman as described in U.S. Pat. No. 4,188,325, 3.00 g, 0.182 mol), iodomethane (3.40 ml, 0.545 mol) and potassium carbonate (4.92 g, 0.0363 mol) in DMF (15 ml) are stirred at room temperature for 1 hour. The reaction mixture is diluted with cold water and the resulting precipitate filtered and dried to give the title compound as a solid. HPLC r.t. 4.01 min; MS for C9H6FNO2 m/z 180.0 (M+H)+.
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